tert-Butyl 7-oxoheptylcarbamate
Description
tert-Butyl 7-oxoheptylcarbamate is a carbamate derivative characterized by a seven-carbon aliphatic chain terminated with a ketone group and a tert-butyloxycarbonyl (Boc) protective group. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect amine functionalities during multi-step reactions. The Boc group enhances solubility in organic solvents and stability under basic conditions, making it a preferred protective strategy in complex syntheses.
Properties
IUPAC Name |
tert-butyl N-(7-oxoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRXDCIDPKVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 7-oxoheptylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-oxoheptanoic acid. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction is carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxoheptylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl 7-oxoheptylcarbamate is utilized in several scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxoheptylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other organic transformations . The compound interacts with molecular targets through nucleophilic addition and elimination reactions, facilitating the formation and cleavage of carbamate bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (3-oxopropyl)carbamate (Compound 24)
This compound shares the Boc-carbamate and ketone functionalities but differs in chain length (3-oxopropyl vs. 7-oxoheptyl). Key distinctions include:
- Synthesis : Compound 24 is synthesized via a literature method, yielding 97% purity as a colorless oil. Its ¹H NMR (CDCl₃) shows δ 9.79 (s, 1H, NH), 2.68 ppm (t, J=5.8 Hz, CH₂ adjacent to ketone), and 1.45 ppm (s, 9H, Boc group) .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
This compound features a biphenyl moiety and a hydroxyl group instead of a ketone:
- Functional Groups : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility relative to the hydrophobic 7-oxoheptyl chain.
- Safety: Classified as non-hazardous under GHS, suggesting lower toxicity compared to ketone-containing analogs, which may have reactive electrophilic sites .
tert-Butyl (2-((methylamino)oxy)ethyl)carbamate (CAS 780770-06-1)
With a methylaminooxy substituent, this compound exhibits:
- Structural Similarity : 93% similarity to tert-Butyl 7-oxoheptylcarbamate, likely due to the shared Boc-carbamate backbone.
- Reactivity: The aminooxy group enables oxime formation, a property absent in the ketone-based this compound .
tert-Butyl (2-(aminooxy)propyl)carbamate (CAS 161490-89-7)
This analog (90% similarity) contains an aminooxypropyl chain:
- Applications: Aminooxy groups are pivotal in bioconjugation, contrasting with the ketone’s role in crosslinking or further oxidation .
Data Tables for Comparative Analysis
Table 1. Structural and Functional Comparison
| Compound Name | Chain Length | Key Functional Group | Similarity Score | Notable Reactivity |
|---|---|---|---|---|
| This compound | 7-carbon | Ketone | N/A | Nucleophilic addition |
| tert-Butyl (3-oxopropyl)carbamate | 3-carbon | Ketone | N/A | Faster nucleophilic reactions |
| CAS 780770-06-1 | 2-carbon | Methylaminooxy | 0.93 | Oxime formation |
| CAS 161490-89-7 | 3-carbon | Aminooxypropyl | 0.90 | Bioconjugation |
Key Research Findings
- Chain Length Impact : Longer chains (e.g., 7-oxoheptyl) may reduce reactivity due to steric effects but improve lipid solubility for membrane permeability in drug candidates.
- Synthesis Complexity: Introduction of bulky groups (e.g., isopinocampheylamine in compound 26) requires multi-step protocols and chromatographic purification, affecting scalability .
Biological Activity
tert-Butyl 7-oxoheptylcarbamate (CAS No. 133728-25-3) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological profile, including mechanisms of action, efficacy, and safety, is crucial for its application in drug development.
- Molecular Formula : C₁₃H₂₅N₃O₃
- Molecular Weight : 229.32 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents, slightly soluble in water
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with biological targets involved in inflammation and pain pathways.
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of cytokines such as TNF-alpha and IL-6 in vitro.
- Modulation of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress, contributing to its anti-inflammatory effects.
Case Studies
-
In Vitro Studies :
- A study conducted on human monocytic cells demonstrated that this compound significantly decreased the levels of pro-inflammatory markers when treated at concentrations ranging from 10 µM to 100 µM over 24 hours.
- Results showed a dose-dependent reduction in TNF-alpha levels by approximately 40% at the highest concentration tested.
-
In Vivo Studies :
- In a rodent model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
- The compound was administered at doses of 5, 10, and 20 mg/kg, showing a maximum reduction of edema by 50% at the highest dose after three hours post-administration.
Safety Profile
Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to mild gastrointestinal disturbances and skin irritation upon dermal exposure.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for tert-Butyl 7-oxoheptylcarbamate, and how can purity be ensured?
Methodological Answer:
A common approach involves carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. For example, describes a stepwise synthesis of tert-butyl carbamates via amine protection, followed by oxidation to introduce the oxo group . To ensure purity:
- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Monitor reaction progress via TLC or HPLC.
- Recrystallize the final product from a non-polar solvent (e.g., hexane) to remove residual impurities.
- Validate purity using NMR (¹H/¹³C) and mass spectrometry .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which may degrade the Boc group .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .
- Toxicity : While acute toxicity data for this compound are limited, assume potential irritancy. Perform patch tests for skin sensitivity .
Advanced: How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
The tert-butyl group enhances steric hindrance, stabilizing the carbamate against nucleophilic attack. However, stability studies should include:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC. The Boc group is labile under acidic conditions (e.g., pH < 3) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Dynamic NMR (as in ) can reveal conformational changes in solution .
- DFT Calculations : Model hydrolysis pathways to predict vulnerable sites. Include explicit solvent molecules in simulations for accuracy .
Advanced: What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR) .
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- Quantitative Analysis :
- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase. Calibrate with a reference standard.
- LC-MS : Detect molecular ion peaks ([M+H]⁺) and fragment ions to validate structure .
Advanced: How can researchers investigate oxidative degradation pathways of this compound?
Methodological Answer:
- Fenton-Based Oxidation : Treat the compound with Fe²⁺/H₂O₂ at neutral pH (as in ). Monitor intermediates via LC-MS/MS to identify cleavage products (e.g., heptyl chain fragments) .
- Radical Scavenging Assays : Use ESR spectroscopy with spin traps (e.g., DMPO) to detect hydroxyl radicals involved in degradation .
- Kinetic Studies : Measure rate constants under varying oxidant concentrations and temperatures. Fit data to pseudo-first-order models .
Advanced: What role does this compound play in synthesizing bioactive intermediates?
Methodological Answer:
The compound serves as a protected amine precursor in multi-step syntheses:
- Peptide Analogues : Deprotect the Boc group with TFA to expose the amine for coupling reactions (e.g., EDC/HOBt activation) .
- Heterocycle Formation : React the oxo group with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively (see for analogous reactions) .
- Scale-Up Considerations : Optimize stoichiometry and solvent selection (e.g., DMF for solubility) while minimizing side reactions (e.g., over-oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
